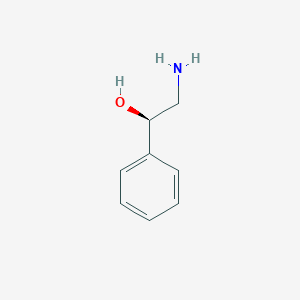

(R)-2-Amino-1-phenylethanol

Übersicht

Beschreibung

(R)-2-Amino-1-phenylethanol ((R)-2-APE) is a chiral compound that has been the subject of various studies due to its relevance in optical resolution and its potential applications in pharmaceuticals as a precursor or active agent. It is an amino alcohol with a phenyl group and an amino group, which are functional groups of significant interest in organic chemistry and pharmacology .

Synthesis Analysis

The synthesis of (R)-2-APE has been approached through different methods. One study reported the solvent control of optical resolution using dehydroabietic acid (DAA), achieving high optical purity of (S)-2-APE with polar solvents and lower efficiency for (R)-2-APE with less polar solvents . Another study described an enantioselective synthesis using oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by reaction with ammonium hydroxide, yielding the amino alcohol with high enantiomeric excess (ee) . Additionally, a simultaneous synthesis of (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine using a coupled reaction with ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase was reported, which also provided a method to overcome product inhibition .

Molecular Structure Analysis

Spectroscopic studies, including FT-IR, FT-Raman, UV, NMR, and molecular docking, have been conducted to elucidate the molecular structure of (R)-2-APE. The geometrical parameters, such as bond lengths and angles, were studied using density functional theory (DFT). Theoretical frequencies were compared with experimental values, and electronic properties like excitation energy and the energy gap between HOMO and LUMO were calculated. The secondary hydroxyl group and the primary amino group were found to be crucial for binding, suggesting potential inhibitory activity against Bacteroides fragilis . Another study using free jet microwave absorption spectroscopy identified several conformational species of (R)-2-APE, all stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

The reactivity of (R)-2-APE has been explored in the context of forming diastereoisomeric salts, particularly with (R)-mandelic acid. The formation of these salts and their crystal structures were studied, revealing the importance of hydrogen bonding and the role of solvates in optical resolution .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-APE have been investigated through various techniques. The solubility, thermal behavior, and thermochemical properties of diastereoisomeric salts formed with (R)-mandelic acid were examined, providing insights into the factors affecting the resolution of 2-amino-2-phenylethanol . Infrared ion dip spectroscopy was used to study the conformational landscapes of (R)-2-APE and its water complexes, highlighting the role of hydrogen bonding in the molecule's structure and interactions .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Molecular Docking Study

A comprehensive spectroscopic study of (R)-2-Amino-1-Phenylethanol was conducted using various techniques like FT-IR, FT-Raman, NMR, and UV analysis. These studies are essential for understanding the molecular structure and properties. Furthermore, a molecular docking study suggested that (R)-2-Amino-1-Phenylethanol might have inhibitory activity against Bacteroides fragilis, indicating potential antibacterial properties (Subashini & Periandy, 2016).

Chiral Auxiliaries in Enantioselective Reactions

(R)-2-Amino-1-phenylethanol and its derivatives have been utilized as chiral catalysts in enantioselective reactions. For instance, their use in the enantioselective addition of diethylzinc to arylaldehydes has been documented, which is significant in the production of optically active 1-arylpropanols (Iuliano, Pini, & Salvadori, 1995).

Solvent Control in Optical Resolution

The optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid demonstrates the importance of solvent control in achieving high optical purity of amino alcohols. This research highlights the significance of solvent choice in the separation of enantiomers (Taniguchi, Aruga, Yasutake, & Hirose, 2008).

Asymmetric Catalysis

(R)-2-Amino-1-phenylethanol serves as a chiral ligand in the synthesis of optically active lanthanum–sodium amino diol complexes. These complexes have shown effectiveness as asymmetric catalysts in various Michael addition reactions, highlighting the compound's role in enhancing the efficiency of asymmetric synthesis (Prabagaran & Sundararajan, 2002).

Stripping Crystallization in Chiral Purification

Stripping crystallization has been applied for the chiral purification of R-2-amino-1-phenylethanol from an enantiomer mixture. This method combines melt crystallization and vaporization, highlighting an innovative approach to purify this compound (Shiau, 2020).

Role in Biosynthesis of Scent Compounds

(R)-2-Amino-1-phenylethanol is involved in the biosynthesis of 2-Phenylethanol, a prominent scent compound in Damask roses. This study on the enzymatic pathway provides insights into the natural production of scent compounds in plants (Chen et al., 2011).

Wirkmechanismus

Target of Action

The primary target of ®-2-Amino-1-phenylethanol, also referred to as ®-1-phenylethanolamine, is the NMDA receptor , a type of glutamate receptor . The NMDA receptor plays a crucial role in neuronal function .

Mode of Action

®-2-Amino-1-phenylethanol acts as an agonist of the NMDA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the NMDA receptor and activates it .

Biochemical Pathways

Upon activation of the NMDA receptor by ®-2-Amino-1-phenylethanol, there is an influx of calcium ions into the cell . This influx initiates a multitude of intracellular signaling pathways that are vital for neuronal function .

Result of Action

The result of the action of ®-2-Amino-1-phenylethanol is the activation of the NMDA receptor, leading to the initiation of various intracellular signaling pathways . These pathways play a crucial role in neuronal function, affecting processes such as learning and memory .

Eigenschaften

IUPAC Name |

(1R)-2-amino-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSIYEODSMZIPX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426230 | |

| Record name | (R)-2-Amino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-1-phenylethanol | |

CAS RN |

2549-14-6 | |

| Record name | (-)-Phenylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-Amino-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Amino-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

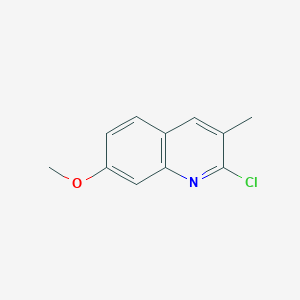

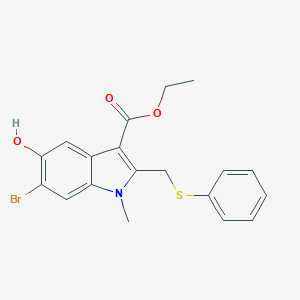

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)